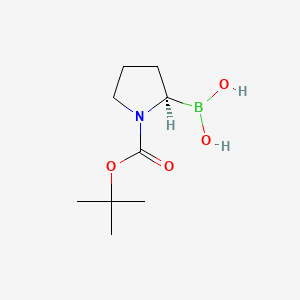

N-Boc-Pyrrolidin-2-(R)-ylboronic acid

Description

Properties

IUPAC Name |

[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIUYLRUCQCTST-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676798 | |

| Record name | [(2R)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149716-78-9 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149716-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2R)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of N-Boc-Pyrrolidin-2-(R)-ylboronic acid?

An In-Depth Technical Guide to N-Boc-Pyrrolidin-2-(R)-ylboronic acid

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of this compound, a key building block for researchers, scientists, and professionals in drug development.

Introduction

This compound is a chiral organoboron compound widely utilized as a versatile intermediate in modern organic synthesis.[1] Its structure incorporates a pyrrolidine ring, a common scaffold in many biologically active compounds and FDA-approved drugs, making it highly valuable in medicinal chemistry.[2][3] The presence of a reactive boronic acid group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for its strategic use in complex molecule synthesis.[1]

The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, specifically for the synthesis of α-arylated pyrrolidine derivatives.[1] These structures are integral to the development of novel enzyme inhibitors, receptor modulators, and other therapeutic agents.[1] The Boc group ensures the stability of the amine during reactions and can be easily removed under mild acidic conditions for subsequent functionalization, making it ideal for multi-step synthetic routes in drug discovery programs.[1]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. Proper storage is critical to maintain its stability; it should be stored under an inert atmosphere at temperatures between -20°C and 8°C.[4]

| Property | Value | Reference(s) |

| CAS Number | 149716-78-9 (for R-enantiomer) | [5] |

| Molecular Formula | C₉H₁₈BNO₄ | |

| Molecular Weight | 215.06 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 101-102 °C | [6] |

| Boiling Point | 349.2 °C at 760 mmHg (Predicted) | [4] |

| Purity | ≥95% - 97% | [1][4] |

| Storage Temperature | -20°C to 8°C, Sealed in dry, Inert atmosphere | [5] |

Spectroscopic Data

While commercial suppliers confirm the structure via ¹H NMR, specific, detailed spectral data is not consistently available in public literature. The table below provides general expectations for its spectroscopic signature.

| Technique | Data | Reference(s) |

| ¹H NMR | Confirms to structure. Expected signals would include a singlet for the Boc group (~1.4 ppm), and multiplets for the pyrrolidine ring protons. | [1] |

| ¹³C NMR | Expected signals would include those for the Boc carbonyl, the quaternary Boc carbon, and the four distinct carbons of the pyrrolidine ring. | |

| LC-MS | Available from some suppliers upon request. | [5] |

Core Applications and Reactivity

The utility of this compound stems from the combined reactivity of its functional groups.

-

Suzuki-Miyaura Cross-Coupling: This is the most prominent application, used to create C(sp³)–C(sp²) bonds. The reaction couples the pyrrolidine ring with various aryl or heteroaryl halides.[1] This transformation is a cornerstone in pharmaceutical research for building molecular complexity. Despite its utility, the coupling of C(sp³) boronates can be challenging and may require specific catalysts and conditions to achieve high yields and avoid side reactions like β-hydride elimination.

-

Chiral Building Block: The defined (R)-stereochemistry makes it a valuable chiral precursor for the stereoselective synthesis of complex targets, where the pyrrolidine moiety can influence target binding and pharmacokinetic properties.[1][3]

-

Boc Protection/Deprotection: The Boc group is a stable protecting group that is orthogonal to the conditions of many coupling reactions.[1] It can be selectively removed under acidic conditions, revealing a secondary amine that can be further functionalized, allowing for the stepwise construction of peptides or other complex scaffolds.[1]

Experimental Protocols

Synthesis of this compound

The synthesis is typically achieved via asymmetric deprotonation of N-Boc-pyrrolidine followed by borylation. The following is a representative protocol adapted from literature procedures on asymmetric lithiation-trapping.

Reaction Scheme: N-Boc-pyrrolidine → (1. s-BuLi, (+)-sparteine; 2. B(OR)₃; 3. H₃O⁺) → this compound

Materials:

-

N-Boc-pyrrolidine

-

(+)-Sparteine (chiral ligand)

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

Triisopropyl borate (B(O-iPr)₃)

-

Methyl tert-butyl ether (MTBE), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

-

Dry ice/acetone bath

Procedure:

-

Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a temperature probe, a rubber septum, and a nitrogen/argon inlet is prepared.

-

Initial Charge: The flask is charged with anhydrous MTBE, N-Boc-pyrrolidine (1.0 equiv), and (+)-sparteine (1.2 equiv).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: s-BuLi (1.3 equiv) is added dropwise via syringe over 30 minutes, ensuring the internal temperature is maintained below -65 °C. The solution typically turns orange-red. The mixture is stirred at -78 °C for 3-4 hours to ensure complete formation of the lithiated intermediate.

-

Borylation: Triisopropyl borate (1.5 equiv) is added dropwise at -78 °C. The reaction is stirred for an additional 2 hours at this temperature, then allowed to slowly warm to room temperature overnight.

-

Quenching and Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography to afford the pure this compound.

Representative Suzuki-Miyaura Cross-Coupling Protocol

The following is a general, representative protocol for the Suzuki-Miyaura coupling of a C(sp³) boronic acid with an aryl bromide. Note: Conditions such as the choice of palladium catalyst, ligand, base, and solvent are critical and often require optimization for specific substrates.

Reaction Scheme: this compound + Ar-Br → (Pd catalyst, base) → N-Boc-2-(R)-Aryl-pyrrolidine

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (Ar-Br) (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (2-5 mol%)

-

SPhos or XPhos (ligand, 4-10 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

1,4-Dioxane or Toluene (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

Procedure:

-

Setup: A Schlenk tube or pressure vessel is charged with a magnetic stir bar, the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Catalyst Premixing (Optional but Recommended): In a separate vial, the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) are mixed in a small amount of the reaction solvent under an inert atmosphere.

-

Inerting: The reaction vessel is sealed, evacuated, and backfilled with nitrogen or argon. This cycle is repeated three times.

-

Addition of Reagents: Anhydrous solvent (e.g., toluene) and degassed water (e.g., 10:1 solvent:water ratio) are added via syringe, followed by the catalyst/ligand mixture.

-

Reaction: The vessel is sealed tightly and heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

-

Cooling and Workup: Once the reaction is complete, it is cooled to room temperature. The mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove palladium residues.

-

Extraction: The filtrate is washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the desired N-Boc-2-(R)-aryl-pyrrolidine.

Mandatory Visualizations

The following diagrams illustrate the key chemical processes involving this compound.

Caption: Synthesis of this compound.

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.

Safety Information

This compound should be handled by trained professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

| Hazard Statement Code | Description | Reference(s) |

| H302 | Harmful if swallowed | [4] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

Conclusion

This compound is a high-value chiral reagent in synthetic and medicinal chemistry. Its utility in constructing C(sp³)–C(sp²) bonds via the Suzuki-Miyaura reaction provides a direct route to α-arylated pyrrolidines, which are privileged structures in drug discovery. The combination of a reactive boronic acid, a stable protecting group, and a chiral scaffold ensures its continued importance as a building block for creating novel and complex bioactive molecules. While its application in cross-coupling reactions can require careful optimization, the potential rewards in accessing novel chemical space make it an indispensable tool for the modern synthetic chemist.

References

- 1. 1-(tert-butoxycarbonyl)pyrrolidin-2-yl-2-boronic acid - 149682-75-7 - Structure, Synthesis, Properties [organoborons.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-N-Boc-Pyrrolidin-2-ylboronic acid | 149682-75-7 [sigmaaldrich.com]

- 4. 149682-75-7|1-N-Boc-Pyrrolidin-2-ylboronic acid|BLD Pharm [bldpharm.com]

- 5. youtube.com [youtube.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

An In-Depth Technical Guide to N-Boc-Pyrrolidin-2-(R)-ylboronic Acid: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-Pyrrolidin-2-(R)-ylboronic acid is a chiral organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a protected pyrrolidine ring with a reactive boronic acid moiety, make it a valuable building block for the stereoselective synthesis of complex molecules, including enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, presenting data in a structured format for ease of reference and providing detailed experimental protocols.

Compound Identification and Properties

This compound, also known as (R)-1-(tert-butoxycarbonyl)pyrrolidin-2-ylboronic acid, is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈BNO₄ | [1] |

| Molecular Weight | 215.05 g/mol | [1] |

| CAS Number | 149716-78-9 | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% (typically) | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |

Synthesis of this compound

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric deprotonation (lithiation) of N-Boc-pyrrolidine, followed by borylation. This method allows for the introduction of the boronic acid group at the 2-position with high stereocontrol.

Synthesis Workflow

The overall synthetic strategy involves a two-step process, which can be visualized as follows:

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on established lithiation-borylation methodologies.[3]

Materials:

-

N-Boc-pyrrolidine

-

(-)-Sparteine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

Tri-isopropyl borate

-

Anhydrous diethyl ether (Et₂O)

-

Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Asymmetric Lithiation:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous diethyl ether and cool to -78 °C using a dry ice/acetone bath.

-

Add (-)-sparteine (1.1 equivalents) to the cooled solvent.

-

Slowly add N-Boc-pyrrolidine (1.0 equivalent) to the solution.

-

Add sec-butyllithium (1.1 equivalents) dropwise while maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 3 hours.

-

-

Borylation and Workup:

-

To the solution of the lithiated intermediate, add tri-isopropyl borate (1.5 equivalents) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the aqueous layer is acidic (pH ~2).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid. A reported yield for a similar procedure is 72%.[3]

-

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various analytical techniques. Representative data is presented below.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.55 (br s, 2H, B(OH)₂), 3.85-3.75 (m, 1H), 3.45-3.30 (m, 2H), 2.05-1.90 (m, 2H), 1.85-1.70 (m, 2H), 1.45 (s, 9H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.8, 80.1, 60.5 (br), 46.8, 32.5, 28.5, 24.9. |

| ¹¹B NMR (CDCl₃, 128 MHz) | δ (ppm): 28-30 (broad singlet). |

| Mass Spectrometry (ESI+) | m/z: 216.1 [M+H]⁺, 238.1 [M+Na]⁺. |

Chromatographic Data

| Technique | Parameters | Result |

| HPLC Purity | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% TFA (gradient)Flow Rate: 1.0 mL/minDetection: UV at 210 nm | Purity > 95% |

Applications in Drug Development

This compound is a versatile intermediate in pharmaceutical research.[1] Its Boc-protected amine allows for selective deprotection and further functionalization, while the boronic acid moiety can participate in various coupling reactions.[1]

A significant application involves its use as a precursor for synthesizing inhibitors of Fibroblast Activation Protein (FAP), a promising target in cancer therapy. The deprotected (R)-pyrrolidin-2-ylboronic acid core is crucial for binding to the FAP active site. This is exemplified in the development of novel PET tracers for cancer imaging.

Experimental Workflow: PET Tracer Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a DOTA-conjugated PET tracer for FAP imaging, starting from the deprotected form of the title compound.

Caption: Workflow for FAP-targeted PET tracer synthesis.

Safety Information

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. |

Conclusion

This compound is a key chiral building block with significant applications in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and imaging agents. The synthetic route via asymmetric lithiation and borylation provides an efficient means to access this compound with high enantiopurity. This guide has provided a detailed overview of its synthesis, characterization, and a key application workflow, serving as a valuable resource for researchers in the field of drug discovery and development.

References

In-Depth Technical Guide: (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid, a chiral organoboron compound, is a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a protected proline scaffold with a reactive boronic acid moiety, make it a valuable precursor for the synthesis of complex molecules, particularly in the development of enzyme inhibitors and other therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of Fibroblast Activation Protein (FAP) inhibitors.

Chemical Structure and Properties

(R)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid, also known as (R)-1-Boc-pyrrolidine-2-boronic acid, possesses a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a boronic acid group at the 2-position. The "(R)" designation indicates the stereochemistry at the chiral center.

Chemical Structure:

-

IUPAC Name: (2R)-1-(tert-butoxycarbonyl)pyrrolidin-2-ylboronic acid

-

Canonical SMILES: C--INVALID-LINK--(C)OC(=O)N1CCC[C@H]1B(O)O

-

InChI Key: UIIUYLRUCQCTST-ZETCQYMHSA-N

-

CAS Number: 149716-78-9

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H18BNO4 | --INVALID-LINK-- |

| Molecular Weight | 215.06 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow solid | --INVALID-LINK-- |

| Melting Point | 101-102 °C | |

| Boiling Point | Not available | |

| Density | Not available | |

| Purity | >95% | --INVALID-LINK-- |

| Storage Temperature | 2-8 °C | --INVALID-LINK-- |

Experimental Protocols

Synthesis of (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid

A common method for the synthesis of α-borylated pyrrolidines involves a lithiation-trapping approach. While the specific, detailed protocol for the (R)-enantiomer is proprietary and found within subscription-based chemical literature, a general procedure adapted from known methodologies for similar compounds is outlined below. This procedure involves the enantioselective deprotonation of N-Boc-pyrrolidine followed by reaction with a boron electrophile.

Materials:

-

N-Boc-pyrrolidine

-

sec-Butyllithium (s-BuLi)

-

(-)-Sparteine

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

A solution of N-Boc-pyrrolidine and (-)-sparteine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

sec-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred for several hours at -78 °C to facilitate the formation of the chiral lithiated intermediate.

-

Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of 1 M hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid.

Applications in Drug Discovery

The boronic acid functional group is a key pharmacophore in a number of approved drugs and clinical candidates due to its ability to form reversible covalent bonds with the active site serine residues of proteases. The pyrrolidine scaffold provides a rigid framework that can be functionalized to achieve high binding affinity and selectivity for the target enzyme.

Role in Fibroblast Activation Protein (FAP) Inhibitors

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many types of cancer, making it an attractive target for cancer therapy and diagnostic imaging. (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid serves as a crucial building block in the synthesis of potent and selective FAP inhibitors.[1][2][3][4] The pyrrolidine-2-boronic acid moiety mimics the proline residue at the P1 position of FAP substrates, while the Boc-protected nitrogen allows for further elaboration of the inhibitor structure to optimize binding to the enzyme's active site.

Experimental Workflow: Synthesis of a FAP Inhibitor Precursor via Suzuki-Miyaura Coupling

(R)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to introduce aryl or heteroaryl groups. This is a key step in the synthesis of many FAP inhibitors.

Caption: Workflow for the synthesis of a FAP inhibitor precursor.

Detailed Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel is added (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid, an aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3 or Cs2CO3).

-

Solvent Addition: An appropriate solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

-

Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 2-aryl-pyrrolidine derivative.

-

Deprotection: The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to provide the free amine, which can then be further functionalized to produce the final FAP inhibitor.

References

- 1. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - UBC Library Open Collections [open.library.ubc.ca]

- 4. researchgate.net [researchgate.net]

Solubility Profile of N-Boc-Pyrrolidin-2-(R)-ylboronic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-Pyrrolidin-2-(R)-ylboronic acid in common organic solvents. Understanding the solubility of this versatile building block is critical for its effective use in organic synthesis, particularly in the context of drug discovery and development where it serves as a key intermediate.[1] This document offers a qualitative solubility profile based on a structurally analogous compound, detailed experimental protocols for solubility determination, and visualizations of relevant chemical and procedural workflows.

Introduction to this compound

This compound is a chiral organoboron compound widely utilized in medicinal chemistry and organic synthesis. The presence of the boronic acid moiety facilitates participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] The N-Boc protecting group provides stability and allows for selective deprotection and further functionalization, making it a valuable component in the synthesis of complex molecules, including enzyme inhibitors and receptor modulators.[1]

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | The polarity of these solvents can effectively solvate the boronic acid moiety, while also interacting favorably with the organic backbone of the molecule.[2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The ability of these solvents to form hydrogen bonds is expected to lead to good solubility.[2] |

| Less Polar | Toluene, Diethyl Ether | Moderate | These solvents are likely to have some interaction with the non-polar N-Boc group and the pyrrolidine ring, resulting in moderate solubility.[2] |

| Nonpolar | Hexane, Heptane | Low / Insoluble | The significant polarity of the boronic acid group is expected to limit solubility in nonpolar hydrocarbon solvents.[2] |

Disclaimer: This qualitative solubility profile is an estimation based on a structurally similar compound and should be experimentally verified for specific applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended.

Gravimetric Method (Shake-Flask)

This method is a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a sealed vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[2]

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, carefully separate the undissolved solid from the solution. This can be achieved by filtration through a syringe filter (e.g., 0.45 µm) or by centrifugation followed by careful decantation of the supernatant.

-

-

Quantification of Dissolved Solute:

-

Accurately measure a known volume or mass of the clear, saturated solution.

-

Evaporate the solvent under reduced pressure to obtain the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or molarity).

-

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Methodology:

-

Sample Preparation:

-

Prepare a series of samples with known compositions of this compound and the chosen solvent in sealed tubes.

-

-

Controlled Heating:

-

Heat the samples at a slow, constant rate (e.g., 0.1-0.5 °C/min) with continuous stirring.

-

-

Turbidity Measurement:

-

Continuously monitor the turbidity of the solution. The dissolution point is the temperature at which the last solid particles disappear, and the solution becomes clear. This can be observed visually or measured instrumentally using a luminance probe or light scattering.

-

-

Data Analysis:

-

Plot the dissolution temperatures against the corresponding concentrations to construct a solubility curve.

-

Visualizations

Signaling Pathway: Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction, a fundamental method for forming C-C bonds in organic synthesis.

Experimental Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Logical Relationship: Role in Drug Discovery

Boronic acids, including this compound, play a significant role in the modern drug discovery process.

References

Unlocking Precision Catalysis: A Technical Guide to the Mechanism of Action of Pyrrolidine-Based Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the sophisticated mechanism of action by which pyrrolidine-based boronic acids function in catalysis, with a primary focus on their role as potent and selective enzyme inhibitors. This class of compounds has garnered significant attention in drug development, particularly in oncology and metabolic diseases, due to its unique ability to target serine proteases with high efficacy. This document provides a comprehensive overview of their mechanism, quantitative data on their activity, detailed experimental protocols for their evaluation, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Reversible Covalent Inhibition

The catalytic efficacy of pyrrolidine-based boronic acids, particularly as enzyme inhibitors, lies in the unique chemical properties of the boronic acid moiety. Boron, with its empty p-orbital, is highly electrophilic and susceptible to nucleophilic attack. In the context of serine proteases, the catalytic serine residue in the enzyme's active site acts as a potent nucleophile.

The mechanism proceeds through the formation of a reversible covalent bond between the boron atom of the inhibitor and the hydroxyl group of the catalytic serine. This interaction forms a stable tetrahedral boronate adduct, which mimics the transition state of the natural substrate hydrolysis. This stable complex effectively sequesters the enzyme, preventing it from binding to its endogenous substrates and thereby inhibiting its catalytic activity. The pyrrolidine ring of the inhibitor plays a crucial role in orienting the molecule within the active site, ensuring high affinity and selectivity for the target enzyme.

X-ray crystallography studies have provided atomic-level insights into this interaction, confirming the formation of the covalent bond and revealing the specific hydrogen bonding and van der Waals interactions that contribute to the inhibitor's potency and selectivity.[1][2][3]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of various pyrrolidine-based boronic acids has been extensively quantified against key serine protease targets, primarily Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV). The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for a selection of these compounds, providing a clear comparison of their potencies.

| Compound | Target Enzyme | IC50 (nM) | Reference(s) |

| N-(4-quinolinoyl)-Gly-boroPro | FAP | 3.7 ± 0.2 | [4] |

| N-(pyridine-4-carbonyl)-D-Ala-boroPro (ARI-3099) | FAP | 36 ± 4.8 | [4] |

| N-(benzoyl)-D-Ala-boroPro | FAP | 54 ± 2.9 | [4] |

| N-(4-quinolinoyl)-D-Ala-boroPro | FAP | 6.4 ± 1.4 | [4] |

| Linagliptin | FAP | 370 ± 2 | [5] |

| Anagliptin | FAP | 72,700 | [5] |

| Val-boroPro (Talabostat) | FAP | - | [6] |

| N-acetyl-Gly-boroPro | FAP | - | [7] |

| N-acetyl-D-Ala-boroPro | FAP | - | [7] |

| 1 (unnamed in source) | FAP | 0.23 ± 0.02 | [5] |

| 5 (unnamed in source) | FAP | 0.79 ± 0.1 | [5] |

| Compound | Target Enzyme | Ki (nM) | Reference(s) |

| Linagliptin | FAP | 340 | [5] |

| N-acetyl-Gly-boroPro | FAP | 23 | [7] |

| N-acetyl-D-Ala-boroPro | FAP | 350 | [7] |

| 1 (unnamed in source) | FAP | 0.19 ± 0.08 | [5] |

| 5 (unnamed in source) | FAP | 0.11 ± 0.01 | [5] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of pyrrolidine-based boronic acid inhibitors.

Enzyme Inhibition Assay (FAP and DPP-IV)

This protocol describes a fluorogenic assay to measure the enzymatic activity and inhibition of FAP and DPP-IV.

Materials:

-

Purified recombinant human FAP or DPP-IV enzyme.

-

Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-IV, specific substrate for FAP).

-

Assay buffer (e.g., PBS or HEPES buffer, pH 7.6).

-

Test compounds (pyrrolidine-based boronic acids) dissolved in DMSO.

-

384-well black, flat-bottom microplates.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In each well of the microplate, add the purified enzyme (e.g., 0.1 ng/µl of FAP) in the assay buffer.[5]

-

Add the test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

-

Incubate the enzyme and compound mixture for a pre-determined time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time using a microplate reader.[5]

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Competitive Binding Assay

This protocol is used to determine the binding affinity of non-radiolabeled test compounds by measuring their ability to compete with a radiolabeled ligand for binding to the target enzyme expressed on cells.

Materials:

-

Cells expressing the target enzyme (e.g., HT1080hFAP cells).

-

Radiolabeled ligand (e.g., [¹⁷⁷Lu]Lu-FAPI-04).

-

Non-radiolabeled test compounds.

-

Cell culture medium.

-

96-well plates.

-

Gamma counter.

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the non-radiolabeled test compounds in cell culture medium.

-

Wash the cells once with fresh medium.

-

Add the non-radiolabeled test compounds to the wells at various concentrations.

-

Add a fixed concentration of the radiolabeled ligand to all wells.

-

Incubate the plate for a specific time at 37°C to allow for competitive binding.

-

Wash the cells multiple times with cold buffer to remove unbound radioligand.

-

Lyse the cells and collect the lysate.

-

Measure the radioactivity in the cell lysate using a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Synthesis of Pyrrolidine-Based Boronic Acid Inhibitors

The synthesis of pyrrolidine-based boronic acid inhibitors typically involves a multi-step process. A general workflow is outlined below.

General Workflow:

-

Synthesis of the Pyrrolidine-Boronic Acid Core: This often starts from a protected proline derivative. The carboxylic acid is converted to a boronic acid ester, typically via a Grignard reaction or by reaction with a borane source followed by oxidation.

-

Coupling with a Peptide or Other Moiety: The N-terminus of the pyrrolidine-boronic acid core is deprotected and then coupled with an amino acid or a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI).[8]

-

Deprotection: Finally, any protecting groups on the boronic acid and other functional groups are removed to yield the final inhibitor.

Signaling Pathways and Logical Relationships

The inhibition of FAP and DPP-IV by pyrrolidine-based boronic acids has significant downstream effects on various signaling pathways implicated in disease pathogenesis. The following diagrams, generated using the DOT language, illustrate these relationships.

FAP-Mediated Signaling in the Tumor Microenvironment

Fibroblast Activation Protein (FAP) is highly expressed on cancer-associated fibroblasts (CAFs) and plays a crucial role in tumor progression, invasion, and metastasis. Its inhibition can disrupt several pro-tumorigenic signaling cascades.

DPP-IV Inhibition and Glucose Homeostasis

Dipeptidyl Peptidase IV (DPP-IV) is a key regulator of incretin hormones, which are essential for maintaining glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of pyrrolidine-based boronic acid inhibitors.

Conclusion

Pyrrolidine-based boronic acids represent a powerful class of compounds with a well-defined mechanism of action centered on the reversible covalent inhibition of serine proteases. Their high potency and potential for selectivity make them promising candidates for the development of novel therapeutics. This guide has provided a comprehensive overview of their mechanism, supported by quantitative data, detailed experimental protocols, and clear visualizations of the relevant biological pathways. Further research into the structure-activity relationships and in vivo efficacy of these compounds will continue to drive their development towards clinical applications.

References

- 1. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal versus solution structure of enzymes: NMR spectroscopy of a peptide boronic acid-serine protease complex in the crystalline state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal versus solution structure of enzymes: NMR spectroscopy of a peptide boronic acid-serine protease complex in the crystalline state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Methodological & Application

Application Notes & Protocols: N-Boc-Pyrrolidin-2-(R)-ylboronic Acid in Asymmetric Synthesis

Introduction

N-Boc-Pyrrolidin-2-(R)-ylboronic acid is a highly versatile chiral building block crucial in modern organic and medicinal chemistry.[1] The pyrrolidine ring is a privileged scaffold found in numerous natural products, pharmaceuticals, and organocatalysts.[2][3] This building block combines a stereodefined pyrrolidine core, a versatile boronic acid functional group, and a stable Boc-protecting group. This unique combination makes it an invaluable reagent for constructing complex molecular architectures with high stereocontrol.

The boronic acid moiety is particularly reactive in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds.[1][4] The Boc-protecting group provides stability during these transformations and can be readily removed under mild acidic conditions, allowing for subsequent functionalization of the nitrogen atom.[1] These attributes make this compound a key intermediate in the synthesis of arylated pyrrolidine derivatives, enzyme inhibitors, and other bioactive molecules for drug discovery programs.[1][5][6]

Key Applications & Protocols

The primary application of this compound lies in its use as a nucleophilic partner in cross-coupling reactions to form C(sp³)–C(sp²) bonds, a challenging but highly valuable transformation in synthesis.

Enantioselective α-Arylation of N-Boc-Pyrrolidine via Lithiation and Cross-Coupling

A powerful strategy to synthesize enantioenriched 2-arylpyrrolidines involves the asymmetric deprotonation of N-Boc-pyrrolidine, followed by transmetalation and a palladium-catalyzed cross-coupling reaction. While this protocol starts from N-Boc-pyrrolidine, the resulting α-lithiated or α-zincated intermediate is a direct precursor to what can be achieved using the corresponding boronic acid in Suzuki-Miyaura couplings. The following protocol is adapted from a well-established procedure for α-arylation.[7]

Caption: Experimental workflow for the enantioselective α-arylation of N-Boc-pyrrolidine.

Experimental Protocol: α-Arylation of N-Boc-Pyrrolidine [7]

-

Materials and Equipment:

-

Oven-dried 500 mL three-necked round-bottomed flask with a Schlenk line connection, temperature probe, and magnetic stir bar.

-

N-Boc-pyrrolidine, (+)-sparteine, sec-BuLi in cyclohexane, anhydrous ZnCl₂ in THF, Pd(OAc)₂, t-Bu₃P·HBF₄, aryl bromide.

-

Anhydrous solvents: methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), ethyl acetate (EtOAc).

-

Saturated aqueous NH₄Cl solution.

-

-

Procedure:

-

Reaction Setup: Equip an oven-dried 500 mL three-necked flask with a stir bar and temperature probe, and place it under a nitrogen atmosphere.

-

Charge the flask with MTBE (120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol), and (+)-sparteine (13.7 g, 58.4 mmol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Asymmetric Lithiation: Add 1.4 M sec-BuLi in cyclohexane (45.2 mL, 63.3 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below -65 °C. The solution will turn orange-red.

-

Age the reaction mixture at -78 °C for 3 hours.

-

Transmetalation: To the chiral lithiated intermediate, add a solution of 1.0 M ZnCl₂ in THF (70.1 mL, 70.1 mmol) dropwise, maintaining the temperature below -65 °C.

-

After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

-

Negishi Coupling: To the resulting organozinc reagent, add the aryl bromide (48.7 mmol), Pd(OAc)₂ (0.55 g, 2.43 mmol), and t-Bu₃P·HBF₄ (1.41 g, 4.87 mmol).

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

Workup: Cool the mixture to room temperature and quench by slowly adding 100 mL of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 2-arylpyrrolidine.

-

Quantitative Data for α-Arylation

| Aryl Bromide | Product | Yield (%) | ee (%) |

| Methyl 4-bromobenzoate | tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate | 82 | 90 |

| 4-Bromobenzonitrile | tert-Butyl (S)-2-(4-cyanophenyl)pyrrolidine-1-carboxylate | 75 | 91 |

| 1-Bromo-4-fluorobenzene | tert-Butyl (S)-2-(4-fluorophenyl)pyrrolidine-1-carboxylate | 78 | 90 |

| Data adapted from Campos, K. R., et al., Organic Syntheses, 2021, 98, 382-399.[7] |

Application in the Synthesis of Bioactive Enzyme Inhibitors

The chiral pyrrolidine-boronic acid scaffold is a potent pharmacophore for designing inhibitors of serine proteases. The boronic acid group can form a covalent, reversible bond with the catalytic serine residue in the active site of these enzymes. A notable example is in the development of inhibitors for Fibroblast Activation Protein (FAP), a protease overexpressed in many human carcinomas.[6]

Caption: Role of the pyrrolidinylboronic acid scaffold in developing FAP inhibitors.

Protocol: General Peptide Coupling to Pyrrolidin-2-(R)-ylboronic Acid

This protocol describes a general procedure for coupling a carboxylic acid to the deprotected pyrrolidine nitrogen.

-

Step 1: Boc Deprotection

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq) or 4 M HCl in dioxane.

-

Stir the mixture at room temperature for 1-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting pyrrolidin-2-(R)-ylboronic acid salt is often used directly in the next step.

-

-

Step 2: Amide Bond Formation

-

Dissolve the carboxylic acid coupling partner (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

-

Add a peptide coupling reagent such as HATU (1.1 eq) or HOBt/EDC (1.1 eq each).

-

Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (3-4 eq), to the mixture and stir for 5-10 minutes to activate the carboxylic acid.

-

Add a solution of the pyrrolidin-2-(R)-ylboronic acid salt (1.1 eq) in the same solvent.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform a standard aqueous workup (e.g., wash with dilute acid, bicarbonate solution, and brine), dry the organic phase, and purify the product by chromatography.

-

Summary of Bioactive Molecules

| Compound Class | Target Enzyme | Key Pharmacophore | Reported Activity |

| FAP Inhibitors | Fibroblast Activation Protein (FAP) | (R)-pyrrolidin-2-yl-boronic acid | IC₅₀ values in the low nanomolar range.[6] |

| nNOS Inhibitors | Neuronal Nitric Oxide Synthase (nNOS) | Chiral Pyrrolidine Core | High potency and selectivity over other NOS isoforms.[5] |

| DPP4 Inhibitors | Dipeptidyl Peptidase IV (DPP4) | Cyanopyrrolidines / Boro-proline analogues | Potent inhibition for diabetes treatment. |

This compound is a cornerstone chiral building block for asymmetric synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable and efficient route to enantioenriched 2-substituted pyrrolidines, which are prevalent in medicinal chemistry.[1][7] The straightforward protocols for its functionalization and the critical role of the boronic acid moiety in designing potent enzyme inhibitors underscore its importance for researchers in organic synthesis and drug development.[6] The continued exploration of this reagent is expected to yield novel therapeutic agents and advanced molecular structures.

References

- 1. leapchem.com [leapchem.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Asymmetric Catalysis Using N-Boc-Pyrrolidin-2-(R)-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged motif in a vast array of pharmaceuticals and natural products.[1][2] The stereocontrolled functionalization of this heterocyclic system is a cornerstone of modern synthetic chemistry, enabling access to enantiomerically pure building blocks crucial for drug discovery and development.[1] While N-Boc-Pyrrolidin-2-(R)-ylboronic acid is well-established as a versatile building block in cross-coupling reactions, its potential as a bifunctional organocatalyst in asymmetric transformations is an emerging area of interest. This document provides a detailed, representative protocol for the application of this compound as a catalyst in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.

The rationale for its catalytic activity lies in the potential for the boronic acid moiety to act as a Lewis acid, activating the electrophile, while the pyrrolidine nitrogen, after deprotection of the Boc group, can engage in enamine or iminium ion catalysis with the nucleophile. This dual activation strategy is a hallmark of efficient bifunctional catalysis.

Core Concepts and Proposed Catalytic Cycle

This compound, after in situ deprotection of the Boc group, is proposed to catalyze the asymmetric Michael addition through a bifunctional mechanism. The pyrrolidine nitrogen forms a chiral enamine with a ketone or aldehyde donor, which then attacks a Michael acceptor. The boronic acid moiety can coordinate with the Michael acceptor, enhancing its electrophilicity and providing an organized transition state that dictates the stereochemical outcome.

Below is a diagram illustrating the proposed catalytic cycle.

References

Applications of N-Boc-Pyrrolidin-2-(R)-ylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-Pyrrolidin-2-(R)-ylboronic acid is a versatile and valuable building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold and the presence of a boronic acid functional group make it a key component in the synthesis of a variety of complex molecules, particularly in the development of enzyme inhibitors and receptor antagonists. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for controlled, stepwise synthetic strategies, further enhancing its utility in drug discovery. This document provides detailed application notes and protocols for the use of this compound, with a focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Core Application: Synthesis of DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2] The pyrrolidine moiety is a common structural feature in many potent and selective DPP-4 inhibitors.[3][4] this compound serves as a key chiral starting material for introducing this critical pharmacophore.

Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of DPP-4 inhibitors is rooted in the potentiation of the incretin signaling pathway. The following diagram illustrates the mechanism of action.

Featured Application: Synthesis of Anagliptin Analogues

Anagliptin is a potent DPP-4 inhibitor that features a pyrrolidine ring. The synthesis of Anagliptin and its analogues can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation.[5] In this context, this compound serves as the nucleophilic partner, coupling with a suitable heterocyclic electrophile.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the general workflow for the synthesis of a DPP-4 inhibitor using this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling for a Pyrrolidine-Containing DPP-4 Inhibitor Precursor

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic heteroaryl bromide. This procedure is based on established methods for similar transformations and should be optimized for specific substrates.[5][6][7]

Materials:

-

This compound (1.2 equiv)

-

Heteroaryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

-

Triphenylphosphine (PPh₃) (0.1 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the heteroaryl bromide (1.0 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Quantitative Data: DPP-4 Inhibitory Activity

The following table summarizes the in vitro DPP-4 inhibitory activity (IC₅₀ values) of selected DPP-4 inhibitors containing a pyrrolidine moiety, highlighting the potency that can be achieved with this scaffold. While not all of these were explicitly synthesized using this compound, they represent the types of target molecules for which this building block is highly relevant.

| Compound Reference | Pyrrolidine-based DPP-4 Inhibitor Structure | DPP-4 IC₅₀ (nM) |

| Sitagliptin (analogue) | A 2-benzylpiperazine derivative, for comparison | 19 |

| Compound 17a | A 4-fluoropyrrolidine-2-carbonitrile derivative | 17 |

| BoroProline-based dipeptides | Dipeptides containing a proline boronic acid | Potent inhibition (specific values vary with amino acid) |

Note: The IC₅₀ values are sourced from various publications and are for comparative purposes.[5][8][9][10]

Conclusion

This compound is a powerful and versatile reagent in medicinal chemistry, particularly for the synthesis of DPP-4 inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex, chiral molecules with high therapeutic potential. The provided protocols and application notes serve as a guide for researchers in the design and synthesis of novel drug candidates targeting a range of diseases.

References

- 1. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. GLP1R and GIPR expression and signaling in pancreatic alpha cells, beta cells and delta cells. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 9. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Heterocyclic Compounds with N-Boc-Pyrrolidin-2-(R)-ylboronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing N-Boc-Pyrrolidin-2-(R)-ylboronic acid as a key building block. The protocols focus on the synthesis of targeted covalent inhibitors for Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-IV (DPP-IV), both significant targets in drug discovery.

Introduction

This compound is a versatile chiral starting material in organic synthesis, particularly in the construction of complex heterocyclic molecules with therapeutic potential. Its pyrrolidine scaffold is a common motif in many biologically active compounds, and the boronic acid functional group enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The tert-butoxycarbonyl (Boc) protecting group provides a stable handle for the pyrrolidine nitrogen, which can be readily removed under acidic conditions for further functionalization, making it an ideal component for multi-step syntheses in drug discovery programs.[1]

This guide details its application in the synthesis of potent enzyme inhibitors, providing quantitative data, step-by-step experimental procedures, and visual workflows to aid in the design and execution of these synthetic strategies.

Data Presentation

The following tables summarize the quantitative data for the synthesized compounds, highlighting their biological activity as enzyme inhibitors.

Table 1: Fibroblast Activation Protein (FAP) Inhibitor Activity

| Compound ID | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| natGa-SB02055 | FAP | 0.41 ± 0.06 | natGa-PNT6555 | 78.1 ± 4.59 |

| natGa-SB04028 | FAP | 13.9 ± 1.29 | natGa-PNT6555 | 78.1 ± 4.59 |

Table 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Activity

| Compound ID | Target | IC50 (nM) at pH 7.4 |

| L-Ala-L-boroPro | DPP-IV | 1400 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with heteroaryl bromides.

Materials:

-

This compound

-

Heteroaryl bromide

-

Pd(dppf)Cl2 (Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents), the heteroaryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add Pd(dppf)Cl2 (0.05 equivalents).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Stir the reaction mixture at 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of FAP Inhibitors (SB02055 and SB04028)

This protocol describes the synthesis of two novel FAP inhibitors, SB02055 and SB04028, which are DOTA-conjugated (R)-pyrrolidin-2-yl-boronic acid-based ligands.[2][3][4] The synthesis involves a multi-step sequence including peptide coupling and final conjugation.

Step 1: Peptide Coupling to form the Quinoline-Amino Acid Moiety

-

To a solution of the appropriate N-Boc protected amino acid (glycine for SB02055 or D-alanine for SB04028) in dimethylformamide (DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

-

Add the quinoline carboxylic acid derivative and stir the mixture at room temperature until the reaction is complete.

-

Work up the reaction and purify the product to obtain the N-Boc protected quinoline-amino acid conjugate.

Step 2: Deprotection of the N-Boc Group

-

Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to yield the deprotected quinoline-amino acid.

Step 3: Coupling with this compound

-

Couple the deprotected quinoline-amino acid from Step 2 with this compound using a peptide coupling agent like HATU and a base such as DIPEA in DMF.

-

After the reaction is complete, perform an aqueous workup and purify the product by chromatography.

Step 4: Final Boc Deprotection and DOTA Conjugation

-

Deprotect the N-Boc group of the pyrrolidine moiety using TFA in DCM as described in Step 2.

-

Conjugate the resulting amine with a DOTA-NHS ester (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester) in a suitable solvent with a base to yield the final products SB02055 or SB04028.

Protocol 3: Synthesis of DPP-IV Inhibitor (L-Ala-L-boroPro)

This protocol outlines the synthesis of the dipeptide DPP-IV inhibitor, L-Ala-L-boroPro.

Step 1: Boc Deprotection of this compound

-

Dissolve this compound in a solution of 4M HCl in dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain (R)-pyrrolidin-2-ylboronic acid hydrochloride.

Step 2: Peptide Coupling with N-Boc-L-Alanine

-

To a solution of N-Boc-L-alanine (1.0 equivalent) in DMF, add a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents) and DIPEA (2.5 equivalents).

-

Add the (R)-pyrrolidin-2-ylboronic acid hydrochloride (1.2 equivalents) to the activated N-Boc-L-alanine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

-

Dry the organic layer and purify the crude product by column chromatography to yield N-Boc-L-Ala-(R)-pyrrolidin-2-ylboronic acid.

Step 3: Final Boc Deprotection

-

Deprotect the N-Boc group of the dipeptide boronic acid using 4M HCl in dioxane as described in Step 1.

-

After removal of the solvent, the final product, L-Ala-L-boroPro hydrochloride, is obtained and can be further purified if necessary.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the target inhibitors and the signaling pathways they modulate.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Multi-step synthesis workflow for FAP inhibitors SB02055 and SB04028.

Caption: Synthesis workflow for the DPP-IV inhibitor L-Ala-L-boroPro.

Caption: Simplified signaling pathway of FAP in promoting cancer progression.

Caption: Mechanism of DPP-IV action and its inhibition for glucose control.

References

N-Boc-Pyrrolidin-2-(R)-ylboronic Acid: A Versatile Building Block in Peptide and Multi-Step Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Boc-Pyrrolidin-2-(R)-ylboronic acid is a highly versatile synthetic intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a protected pyrrolidine ring with a reactive boronic acid moiety, make it an invaluable tool for the construction of complex molecular architectures, particularly in the fields of peptide synthesis and multi-step synthesis of therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound, with a focus on its role in the synthesis of peptide-based molecules and as a key component in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.

Application in Multi-Step Synthesis: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

This compound and its derivatives are crucial building blocks in the synthesis of DPP-IV inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1] The pyrrolidine ring mimics the proline residue that is a natural substrate for DPP-IV, while the boronic acid moiety can form a covalent but reversible bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.[2] A prominent example of its application is in the synthesis of Saxagliptin, a potent and selective DPP-IV inhibitor.

Workflow for the Synthesis of a Key Saxagliptin Intermediate

Experimental Protocol: Synthesis of a Saxagliptin Intermediate

This protocol details the coupling of N-Boc-3-hydroxyadamantylglycine with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, a crucial step in the synthesis of Saxagliptin.

Table 1: Reagents and Reaction Conditions for Saxagliptin Intermediate Synthesis

| Reagent/Parameter | Molar Equivalents | Amount |

| N-Boc-3-hydroxyadamantylglycine | 1.0 | 29.3 g |

| (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile | 1.0 | 20.0 g |

| Dichloromethane (DCM) | - | 200 mL |

| N,N-Diisopropylethylamine (DIPEA) | 4.0 | 62.6 mL |

| Propylphosphonic Anhydride (T3P) (50% in DCM) | 1.0 (for coupling) + 2.0 (for dehydration) | 28.6 g + 2 x 28.6 g |

| Temperature | - | 25-30 °C |

| Reaction Time | - | 2h (coupling), 24h (dehydration) |

Procedure:

-

To a stirred solution of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile (20 g, 0.089 mol) in dichloromethane (200 mL), add N-Boc-3-hydroxyadamantylglycine (29.3 g, 0.089 mol) and DIPEA (62.6 mL, 0.359 mol) at 25-30 °C.

-

Stir the mixture for 10-15 minutes.

-

Add the T3P solution in DCM (28.6 g, 0.089 mol) to the reaction mixture at 25-30 °C over a period of 15 minutes and maintain for 2 hours to facilitate the initial amide bond formation.

-

After the initial coupling, add an additional two lots of T3P in DCM solution (2 x 28.6 g, 0.178 mol) with a time interval of 7 hours at 25-30 °C and maintain the reaction at the same temperature for 24 hours to ensure complete dehydration to the nitrile.

-

Upon completion of the reaction (monitored by TLC), add water (300 mL) and stir for 10-15 minutes.

-

Separate the organic layer and wash it with water (150 mL) followed by a 5% aqueous NaHCO₃ solution (300 mL).

-

Distill off the organic layer under vacuum at 25-35 °C to afford the N-Boc-Saxagliptin intermediate as an off-white solid.

Application in Peptide Synthesis

This compound can be incorporated into peptide chains using solid-phase peptide synthesis (SPPS). The boronic acid functionality can serve as a transition-state analogue inhibitor of serine proteases. A 1-glycerol polystyrene resin is particularly suitable for the solid-phase synthesis of peptides containing a C-terminal boronic acid.[3][4]

Workflow for Solid-Phase Peptide Synthesis (SPPS) of a Boro-Peptide

Experimental Protocol: Solid-Phase Synthesis of a Dipeptide Containing Pyrrolidinylboronic Acid

This protocol outlines the steps for the synthesis of a dipeptide with a C-terminal pyrrolidinylboronic acid residue using a 1-glycerol polystyrene resin.

Table 2: Materials and Reagents for SPPS of a Boro-Dipeptide

| Material/Reagent | Purpose |

| 1-Glycerol polystyrene resin | Solid support |

| This compound | C-terminal amino acid analogue |

| Fmoc chloride (Fmoc-Cl) | N-terminal protecting group for loading |

| N,N-Diisopropylethylamine (DIPEA) | Base for loading and coupling |

| Dichloromethane (DCM) | Solvent |

| Tetrahydrofuran (THF) | Solvent |

| N,N-Dimethylformamide (DMF) | Solvent |

| Piperidine | Fmoc deprotection agent |

| Fmoc-L-Alanine-OH | N-terminal amino acid |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) | Coupling agent |

Procedure:

1. Resin Loading: a. Swell 1-glycerol polystyrene resin (1.0 g, ~0.6 mmol/g loading) in DCM for 30 minutes, then filter and dry under vacuum. b. In a separate flask, dissolve this compound (1.0 equiv., 0.6 mmol) in THF (10 mL). c. Add Fmoc chloride (3.6 equiv., 2.16 mmol) and DIPEA to the solution. d. Add the swollen resin to this solution and shake the mixture for 12 hours at room temperature. e. Filter the resin, wash thoroughly with THF, DCM, and methanol, and then dry under vacuum. The loading efficiency can be determined by Fmoc analysis.

2. Fmoc Deprotection: a. Swell the loaded resin in DMF. b. Treat the resin with a 20% solution of piperidine in DMF (2 x 10 min). c. Wash the resin thoroughly with DMF and DCM.

3. Peptide Coupling: a. In a separate flask, dissolve Fmoc-L-Alanine-OH (3.0 equiv., 1.8 mmol) and TBTU (2.9 equiv., 1.74 mmol) in DMF. b. Add DIPEA (6.0 equiv., 3.6 mmol) to the solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test. e. Once the reaction is complete, wash the resin with DMF and DCM.

4. Cleavage from Resin: a. Suspend the peptide-resin in a mixture of THF and water (e.g., 9:1 v/v). b. Gently shake the mixture at room temperature for 2-4 hours. c. Filter the resin and collect the filtrate containing the crude peptide. d. Lyophilize the filtrate to obtain the crude dipeptide. The product can be further purified by preparative HPLC.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality of this compound makes it an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of biaryl and related structures.[5]

Workflow for Suzuki-Miyaura Cross-Coupling

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromotoluene

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromotoluene.

Table 3: Reagents and Conditions for Suzuki-Miyaura Coupling

| Reagent/Parameter | Molar Equivalents | Amount/Concentration |

| This compound | 1.2 | 1.2 mmol |

| 4-Bromotoluene | 1.0 | 1.0 mmol |

| Pd(PPh₃)₄ | 0.03 (3 mol%) | 0.03 mmol |

| K₂CO₃ (2M aqueous solution) | 2.0 | 1.0 mL |

| Toluene | - | 5 mL |

| Temperature | - | 100 °C |

| Reaction Time | - | 12 hours |

Procedure:

-

To a reaction vessel, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

-

Add toluene (5 mL) and the 2M aqueous solution of K₂CO₃ (1.0 mL).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure.

-